5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole
Overview
Description
5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole is a heterocyclic organic compound that contains both nitrogen and chlorine atoms within its structure
Scientific Research Applications
5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can serve as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-2-nitroimidazole. This can be achieved using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-(aminomethyl)-1-methyl-2-nitro-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biological targets.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar chloromethyl functionality.
2-chloro-5-(chloromethyl)pyridine: Used in the synthesis of pharmaceutical compounds and has similar chloromethyl and chloro functionalities.
Uniqueness
5-(chloromethyl)-1-methyl-2-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloromethyl group within the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
5-(chloromethyl)-1-methyl-2-nitroimidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(2-6)3-7-5(8)9(10)11/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTOFWZHDZMSQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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